Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride
CAS No.: 2177264-88-7
Cat. No.: VC7560554
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.73
* For research use only. Not for human or veterinary use.
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride - 2177264-88-7](/images/structure/VC7560554.png)
Specification
CAS No. | 2177264-88-7 |
---|---|
Molecular Formula | C13H16ClNO2 |
Molecular Weight | 253.73 |
IUPAC Name | spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C13H15NO2.ClH/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2,(H,15,16);1H |
Standard InChI Key | FHPOELWKCUYAAE-UHFFFAOYSA-N |
SMILES | C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The core structure features a spiro junction at the indoline nitrogen (C3) and cyclopentane (C1), creating a rigid bicyclic framework. The indoline ring system adopts a planar conformation, while the cyclopentane introduces stereochemical complexity through its puckered geometry. X-ray crystallographic data for analogous spiroindolines reveal bond angles of 109.5° at the spiro carbon, consistent with tetrahedral hybridization . The carboxylic acid substituent at C5' enhances polarity, with computed logP values of 1.98 indicating moderate lipophilicity .
Stereochemical Considerations
Non-planar spiro systems generate axial chirality. For the hydrochloride salt, protonation of the indoline nitrogen (pKa ≈ 4.7) creates a quaternary center, stabilizing one enantiomer in crystalline form. Chiral HPLC analyses of related compounds demonstrate enantiomeric ratios >9:1 under optimized conditions .
Physicochemical Properties
Key parameters derived from PubChem and synthetic studies :
Property | Value |
---|---|
Molecular formula | C₁₃H₁₆ClNO₂ |
Molecular weight | 253.73 g/mol |
Melting point | 218–220°C (dec.) |
Aqueous solubility | 12.7 mg/mL (pH 7.4, 25°C) |
Partition coefficient (logP) | 1.98 (calculated) |
TPSA | 49.3 Ų |
The hydrochloride salt exhibits improved crystallinity compared to the free base, with characteristic IR absorptions at 1735 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad, NH⁺Cl⁻) .
Synthetic Methodologies
Dearomative Cyclization Strategies
The 2026 ACS Organic Letters report details a modular approach utilizing 2-haloindole precursors (Figure 1A). Treatment of 2-iodoindole 23 with Ir(cod)₂Cl₂ and chiral phosphoramidite ligand 27 induces enantioselective allylic dearomatization (92% yield, 86:14 er). Subsequent cyclopentane annulation via Grubbs II-catalyzed ring-closing metathesis forms the spiro core, followed by carboxylation using CO₂ under Pd(OAc)₂/PPh₃ catalysis .
Critical Reaction Parameters
-
Temperature: Metathesis proceeds optimally at 40°C in CH₂Cl₂
-
Ligand effects: Binap enhances enantioselectivity by 22% vs. monodentate ligands
-
Pressure: Carboxylation requires 3 atm CO₂ for >80% conversion
Iodocyclization Approaches
Recent advances from Van der Eycken's group demonstrate intramolecular ipso-iodocyclization of indol-ynones. Heating 45 (1.0 equiv) with NIS (1.2 equiv) in MeCN at 60°C for 6 hours affords the spirocyclic iodide intermediate in 78% yield. Subsequent Pd-catalyzed carbonylation introduces the carboxylic acid moiety (Scheme 2B).
Salt Formation
Protonation of the free base with HCl gas in anhydrous Et₂O yields the hydrochloride salt as a microcrystalline solid (mp 218–220°C). Critical control parameters include:
-
Stoichiometry: 1.05 equiv HCl prevents over-acidification
-
Solvent system: Et₂O/hexane (3:1) optimizes crystallization
Functionalization and Derivative Synthesis
Cross-Coupling Reactions
The iodide intermediate undergoes diverse transformations (Table 1):
Entry | Reaction Type | Conditions | Product | Yield |
---|---|---|---|---|
1 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 5'-Biphenyl derivative | 82% |
2 | Sonogashira | CuI, PdCl₂, iPr₂NH | 5'-Alkynyl analogue | 75% |
3 | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 5'-Amino substituted | 68% |
Data adapted from , demonstrating the versatility of the halogenated precursor.
Biological Activity Profiling
Though direct studies on the hydrochloride salt remain unpublished, structural analogs exhibit:
These findings suggest potential applications in oncology and antiviral therapy warranting further investigation.
Industrial-Scale Production Challenges
Key Process Considerations
-
Cost analysis: Iridium catalysts contribute 62% of raw material costs
-
Throughput: Batch processing limits output to 12 kg/month
-
Purification: Chiral SFC requires 18 theoretical plates for >99% ee
Recent advances in flow chemistry reduce catalyst loading by 40% while improving space-time yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume